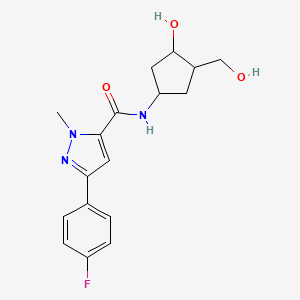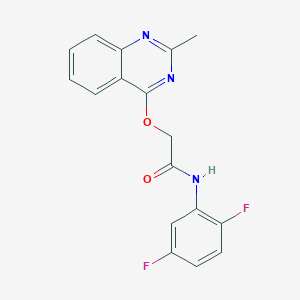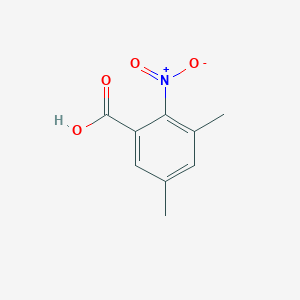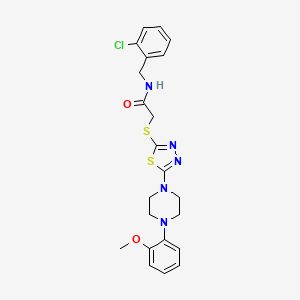
3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into pyrazole derivatives, including compounds similar to 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide, has demonstrated their potential in various scientific applications. For instance, the synthesis and characterization of pyrazole derivatives have shown that these compounds exhibit significant cytotoxic activity against cancer cells. Studies focusing on the synthesis, characterization, and evaluation of cytotoxic activity provide foundational knowledge for potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyrazole derivatives are synthesized for their potential biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities. Research has identified novel pyrazoles that show promising results in in vitro studies for these applications. Molecular docking studies have been conducted to examine interactions with key enzymes, contributing to the understanding of their mechanisms of action and potential as therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Cytotoxic Evaluation
Further investigations into pyrazole derivatives have led to the synthesis of compounds evaluated for their cytotoxic effects against various cancer cell lines. Such studies are crucial for identifying new candidates for cancer therapy, with specific compounds demonstrating significant inhibitory effects on cancer cell proliferation. This line of research underscores the therapeutic potential of pyrazole derivatives in oncology (Ahsan et al., 2018).
Fluorescence and Imaging Applications
Pyrazole derivatives also find applications in the development of fluorescent probes for biological and environmental sensing. The synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine structures has been explored, with some derivatives exhibiting strong fluorescence intensity and quantum yields. These properties make them suitable for use as fluorescent probes, highlighting their versatility beyond therapeutic applications (Castillo, Tigreros, & Portilla, 2018).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-21-15(8-14(20-21)10-2-4-12(18)5-3-10)17(24)19-13-6-11(9-22)16(23)7-13/h2-5,8,11,13,16,22-23H,6-7,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNCOHSNOCYUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)

![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)


![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)